6-O-(p-Hydroxybenzoyl)glucose
Description
Properties
CAS No. |
202337-44-8 |
|---|---|
Molecular Formula |
C13H16O8 |
Appearance |
Powder |
Origin of Product |
United States |
Occurrence, Distribution, and Biosynthetic Pathways of 6 O P Hydroxybenzoyl Glucose
Natural Occurrence and Phytogeographical Distribution in Botanical Genera
The presence of 6-O-(p-Hydroxybenzoyl)glucose has been documented in a range of angiosperm families, indicating a widespread, albeit specific, role in plant metabolism. Its distribution is not limited to a single geographical region, reflecting the diverse habitats of the plant species in which it is found.
Primary Identification and Research in Delphinium grandiflorum (Delphinium)
The larkspur, Delphinium grandiflorum, stands out as the primary subject of research concerning this compound. In this species, the compound is a crucial intermediate in the biosynthesis of metalloanthocyanins, which are responsible for the vibrant blue coloration of its flowers. Specifically, it participates in the formation of complex polyacylated anthocyanins such as violdelphin (B137249) and cyanodelphin. Research has shown that this compound acts as a "Zwitter" donor, meaning it can donate both the glucosyl and the p-hydroxybenzoyl moieties during the elongation of the polyacyl chain attached to the anthocyanin core. This dual functionality is a key aspect of the intricate mechanism that leads to the stable and vivid blue hues characteristic of Delphinium flowers.
Presence in Other Angiosperm Families and Species
Beyond its well-documented role in Delphinium, this compound and its derivatives have been identified in several other angiosperm families, highlighting its broader significance in the plant kingdom.
Interactive Data Table: Occurrence of this compound and Related Compounds in Various Angiosperms
| Family | Species | Common Name | Compound/Derivative Identified |
| Bignoniaceae | Crescentia cujete | Calabash Tree | 6-O-(p-hydroxybenzoyl)-D-glucose |
| Sapindaceae | Acer pseudoplatanus | Sycamore Maple | 1,2,3-tri-O-galloyl-6-O-(p-hydroxybenzoyl)-β-D-glucopyranoside |
| Malvaceae | Hibiscus rosa-sinensis Linn. | Chinese Hibiscus | Kaempferol-7-O-[6'''-O-p-hydroxybenzoyl-β-D-glucosyl-(1->6)-β-D-glucopyranoside] |
| Campanulaceae | Campanula lactiflora | Milky Bellflower | 4′-O-(p-hydroxybenzoyl)-isorhamnetin-3,7-di-O-β-D-glucopyranoside |
| Proteaceae | Heliciopsis terminalis | - | Phenolic glycosides with p-hydroxybenzoyl moieties |
| Polygalaceae | Polygala tenuifolia | Yuan Zhi | While various phenolic glycosides and oligosaccharide esters with benzoyl moieties are present, the specific identification of this compound is not explicitly confirmed in reviewed literature. |
| Zingiberaceae | Curcuma longa L. | Turmeric | Extensive research on Curcuma longa reveals a rich profile of curcuminoids and sesquiterpenoids, but does not specifically mention the presence of this compound. |
In Crescentia cujete, the compound has been isolated from the fruit. The leaves of the sycamore maple, Acer pseudoplatanus, have been found to contain a more complex gallotannin that includes a 6-O-(p-hydroxybenzoyl)-glucose moiety. Similarly, in the flowers of Hibiscus rosa-sinensis, a flavonoid glycoside incorporating a p-hydroxybenzoyl group attached to a glucose unit has been identified. The milky bellflower, Campanula lactiflora, also produces flavonoid glycosides acylated with a p-hydroxybenzoyl group. In Heliciopsis terminalis, various phenolic glycosides containing p-hydroxybenzoyl groups have been reported. While the root of Polygala tenuifolia is rich in phenolic glycosides and oligosaccharide esters with benzoyl groups, the explicit presence of this compound remains to be definitively established. Likewise, the extensive phytochemical analyses of Curcuma longa have not, to date, reported the isolation of this specific compound.
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound has been most thoroughly investigated in Delphinium grandiflorum, providing a model for understanding its formation in other plant species.
Identification of Metabolic Precursors and Intermediate Compounds
The biosynthesis of this compound originates from fundamental metabolic pathways. The glucose moiety is derived from the central carbohydrate metabolism, likely in the form of glucose-6-phosphate which is then converted to UDP-glucose. The p-hydroxybenzoic acid (pHBA) component is synthesized through the shikimate pathway, a major route for the production of aromatic compounds in plants. Chorismate, a key intermediate in this pathway, is the precursor for the formation of pHBA. Thus, the convergence of carbohydrate and aromatic amino acid metabolism provides the necessary building blocks for the synthesis of this acylated sugar.
Enzymatic Mechanisms of Formation: UDP-Glucose Dependent p-Hydroxybenzoic Acid Glucosyltransferase (pHBAGT) Activity
The key enzymatic step in the formation of this compound is the transfer of a glucose molecule from an activated sugar donor to p-hydroxybenzoic acid. This reaction is catalyzed by a specific glucosyltransferase, namely UDP-Glucose Dependent p-Hydroxybenzoic Acid Glucosyltransferase (pHBAGT). researchgate.netnih.gov This enzyme utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the high-energy glucose donor and facilitates the formation of an ester bond between the glucose and the carboxyl group of p-hydroxybenzoic acid. researchgate.netnih.gov The activity of pHBAGT is crucial for providing the this compound required for subsequent reactions in the anthocyanin modification pathway in Delphinium. researchgate.netnih.gov
Genetic Characterization of Biosynthetic Enzymes: Gene Isolation and Expression Analysis
Further research into the biosynthesis of this compound has led to the isolation and characterization of the gene encoding pHBAGT in Delphinium grandiflorum. researchgate.net Through molecular cloning and expression analysis, scientists have identified the specific gene responsible for producing the pHBAGT enzyme. researchgate.net Studies have shown that the expression of the pHBAGT gene is tightly correlated with the developmental stage of the flower and the accumulation of the blue pigments. researchgate.net In cultivars of Delphinium with altered flower colors, a deficiency in the expression of the pHBAGT gene has been observed, leading to a lack of 7-polyacylation of anthocyanins and resulting in mauve or other non-blue phenotypes. researchgate.net This genetic evidence strongly supports the critical role of pHBAGT in the biosynthesis of this compound and, consequently, in the determination of flower color in Delphinium. researchgate.net
Intracellular Localization and Turnover within Plant Cells
The localization and metabolic fate of this compound within plant cells are intricately linked to the broader strategies plants employ for the synthesis, transport, and storage of specialized metabolites. Current research indicates a well-defined pathway involving cytosolic synthesis followed by vacuolar sequestration, ensuring the availability of this compound for various biochemical processes while mitigating potential toxicity to the cell.
Intracellular Localization: Cytosolic Synthesis and Vacuolar Accumulation
The biosynthesis of this compound, like many other glycosylated secondary metabolites, is believed to occur in the cytoplasm. mdpi.com This process is catalyzed by a class of enzymes known as UDP-glucose:glucosyltransferases (UGTs), which facilitate the transfer of a glucose molecule from UDP-glucose to an acceptor molecule, in this case, p-hydroxybenzoic acid. mdpi.comnih.gov Several UGTs capable of forming glucose esters from hydroxybenzoic acids have been identified in various plant species. mdpi.comnih.gov
Once synthesized in the cytosol, glycosylated compounds such as this compound are typically transported into the vacuole for storage. mdpi.comembopress.org The vacuole serves as a primary repository for a wide array of secondary metabolites, effectively segregating them from the metabolic activities in the cytoplasm. mdpi.commdpi.com This compartmentalization is crucial for maintaining cellular homeostasis and protecting the cell from potentially disruptive or toxic effects of high concentrations of these compounds. mdpi.com The transport of glycosides and glucose esters into the vacuole is a regulated process, often mediated by specific transporters located on the vacuolar membrane, known as the tonoplast. embopress.orgnih.gov While the specific transporter for this compound has not been definitively identified, it is understood that different mechanisms may exist for the transport of glucosides of endogenous metabolites. embopress.org
Metabolic Turnover: A Dynamic Intermediate
The turnover of this compound is a dynamic process, reflecting its role as an important intermediate in plant secondary metabolism. Its synthesis is a key step in the glycosylation of p-hydroxybenzoic acid, a common phenolic compound in plants. nih.gov This conversion into a glucose ester enhances its water solubility and facilitates its transport and storage within the cell. embopress.org
Recent studies have illuminated a particularly significant role for this compound in the biosynthesis of complex anthocyanins, the pigments responsible for many flower and fruit colors. mdpi.com In species like Delphinium, this compound acts as a "zwitter donor," meaning it can donate either the p-hydroxybenzoyl group (acylation) or the glucose group (glucosylation) to the anthocyanin molecule. mdpi.com This dual functionality highlights its central role in the modification and diversification of these important pigments. The enzymes responsible for these transfer reactions, acyl-Glc-dependent anthocyanin glucosyltransferases (AAGTs), utilize this compound that is stored in the vacuole. mdpi.com This suggests a continuous turnover of the vacuolar pool of this compound, with its synthesis in the cytosol, transport into the vacuole, and subsequent utilization in anthocyanin modification pathways.
Data Tables
Table 1: Key Enzymes in the Biosynthesis and Utilization of this compound
| Enzyme Class | Specific Role | Substrates | Products | Cellular Location |
| UDP-glucose:glucosyltransferases (UGTs) | Synthesis of this compound | p-hydroxybenzoic acid, UDP-glucose | This compound, UDP | Cytosol |
| Acyl-Glc-dependent anthocyanin glucosyltransferases (AAGTs) | Acylation and glucosylation of anthocyanins | This compound, Anthocyanin | Acylated/glucosylated anthocyanin | Vacuole |
Table 2: Intracellular Localization and Transport of this compound and Related Compounds
| Compound/Process | Location of Synthesis | Storage Compartment | Transport Mechanism |
| p-hydroxybenzoic acid | Cytosol | Vacuole (as glucoside) | N/A |
| This compound | Cytosol | Vacuole | Tonoplast Transporters |
| Anthocyanin Modification | Vacuole | Vacuole | N/A |
Advanced Methodologies for Research and Analysis of 6 O P Hydroxybenzoyl Glucose
Strategies for Extraction and Purification in Research Settings
The initial step in studying 6-O-(p-Hydroxybenzoyl)glucose from natural sources involves its efficient extraction and subsequent purification to isolate it from other metabolites.
The extraction of phenolic glycosides like this compound is governed by solvent choice, which is dictated by the compound's polarity. nih.gov Due to the hydrophilic glucose unit and the moderately polar p-hydroxybenzoyl group, polar protic solvents are highly effective. nih.gov Aliphatic alcohols such as methanol (B129727) and ethanol, often in aqueous solutions (e.g., 50-80%), are frequently employed for the initial extraction from a plant matrix. nih.govnih.gov Other polar organic solvents like acetone (B3395972) and ethyl acetate (B1210297) also demonstrate utility. researchgate.net
The efficiency of extraction can be significantly enhanced by optimizing several parameters. These include adjusting the solvent-to-solid ratio, modifying the temperature, and varying the extraction time. For instance, techniques like ultrasonic-assisted extraction can reduce extraction times from hours to minutes. nih.gov A common strategy involves a primary extraction with a solvent like methanol, followed by liquid-liquid partitioning to separate compounds based on their polarity. mdpi.com
Following crude extraction, chromatographic techniques are indispensable for the purification of this compound. A multi-step approach is often necessary to achieve high purity. mdpi.com
Column Chromatography: Initial cleanup and fractionation of the crude extract are often performed using column chromatography. Sorbents like Sephadex LH-20 are particularly effective for separating phenolic compounds. researchgate.netmdpi.com Flash chromatography can also be employed for rapid, medium-pressure separation of larger sample quantities. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, HPLC is the method of choice due to its high resolution and sensitivity. researchgate.net Reversed-phase (RP) HPLC is most commonly used for phenolic glycosides. longdom.org
Stationary Phase: A C18 column is a typical choice, offering good retention and separation for compounds of intermediate polarity.
Mobile Phase: A gradient elution is generally required, starting with a high proportion of an aqueous solvent and gradually increasing the concentration of an organic modifier. A typical mobile phase system consists of water (often acidified with formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Detection: Ultraviolet (UV) detection is standard, with the wavelength set to the absorption maximum of the p-hydroxybenzoyl chromophore. longdom.org
Comprehensive Spectroscopic and Spectrometric Elucidation Approaches
Once purified, the definitive structural identification of this compound is accomplished through a combination of spectroscopic and spectrometric methods.
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including phenolic glycosides. nih.govjcggdb.jp A combination of 1D and 2D experiments is used to assign every proton and carbon atom and to establish the connectivity between them. bohrium.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and coupling of protons, revealing characteristic signals for the aromatic protons on the p-hydroxybenzoyl ring and the distinct protons of the glucose moiety. The ¹³C NMR spectrum indicates the number of unique carbon atoms, allowing for the differentiation of aromatic, carbonyl, and sugar carbons.
2D NMR:
COSY and TOCSY: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify proton-proton coupling networks. These are crucial for tracing the connections between all the protons within the glucose ring, from the anomeric proton (H-1') through to the H-6' protons. researchgate.net
HMQC/HSQC: Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals for each position in both the glucose and p-hydroxybenzoyl moieties.
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to connecting the different structural fragments. It detects longer-range (2-3 bond) correlations between protons and carbons. Critically, an HMBC correlation between the protons at the C-6 position of glucose (H-6') and the ester carbonyl carbon of the p-hydroxybenzoyl group provides definitive proof of the ester linkage at the 6-position of the glucose unit.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are close to each other, which can help in determining the three-dimensional conformation of the molecule. researchgate.net
Table 1: Representative NMR Chemical Shift Data for this compound
Note: Chemical shifts are dependent on the solvent used and may vary slightly. Data is representative.
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
Ionization Techniques: For a thermally labile and non-volatile molecule like this compound, soft ionization techniques are required. Electrospray Ionization (ESI) is the most common, especially when coupled with HPLC (LC-MS), as it generates intact molecular ions with minimal fragmentation. mdpi.com Fast Atom Bombardment (FAB-MS) is an older but still viable alternative. High-energy Electron Ionization (EI-MS) is generally unsuitable as it would cause extensive fragmentation, though it could be used on a derivatized, more volatile version of the molecule.
Fragmentation Analysis: In ESI-MS, the compound typically forms protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode, or a deprotonated [M-H]⁻ ion in negative ion mode. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental formula (C₁₃H₁₆O₈). The primary fragmentation pathway involves the cleavage of the ester bond, resulting in two major fragments: one corresponding to the p-hydroxybenzoic acid moiety and the other to the glucose unit.
Table 2: Mass Spectrometry Data for this compound
UV-Vis spectroscopy is a straightforward technique used primarily for the detection and quantification of this compound.
The absorption of ultraviolet light is almost exclusively due to the p-hydroxybenzoyl portion of the molecule, which acts as a chromophore. mdpi.comresearchgate.net The conjugated system of the aromatic ring and the carbonyl group gives rise to strong UV absorbance, while the glucose moiety is transparent in this region of the electromagnetic spectrum. The spectrum typically shows a characteristic absorption maximum (λmax) in the range of 250-260 nm. This property is exploited for detection in HPLC systems equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector. mdpi.com
Chromatographic and Electrophoretic Techniques for Research
Advanced analytical techniques are indispensable for the detailed study of complex natural compounds like this compound. Chromatographic and electrophoretic methods, in particular, offer high resolution and sensitivity for the separation, identification, and quantification of this and related glycosides.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound in various samples. The method's versatility allows for the separation of the target compound from a complex matrix of related substances, isomers, and impurities.
The quantitative analysis of glucosides by HPLC often employs a reversed-phase approach, typically utilizing a C18 column. clemson.edu The presence of the p-hydroxybenzoyl chromophore in this compound allows for sensitive detection using Ultraviolet (UV) or Diode Array Detectors (DAD). semanticscholar.org The mobile phase commonly consists of a mixture of acetonitrile and water or methanol and water, often with modifiers like formic acid to ensure good peak shape and resolution. sielc.com For quantitative purposes, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in an unknown sample. Method validation is crucial and typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.com
In some cases, pre-column derivatization can be employed to enhance the detectability of glucose and its derivatives. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. nih.govnih.gov This is particularly useful when analyzing a mixture of different sugar derivatives. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Glucosides
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. |
| Column Temperature | 30°C | Ensures reproducibility of retention times. semanticscholar.org |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | Diode Array Detector (DAD) | Allows for spectral analysis and quantification at the absorbance maximum of the p-hydroxybenzoyl group (e.g., ~254 nm). |
| Internal Standard | A structurally similar compound, e.g., sec-butylparaben | Improves the precision of quantitative analysis. nih.gov |
Capillary Electrophoresis (CE) in Glycoside Characterization
Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution analytical technique for the characterization of glycosides and other carbohydrates. acs.orgacs.org This method separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution, offering high efficiency and minimal sample consumption. nih.gov
CE is particularly well-suited for separating complex mixtures of structurally similar glycosides, including isomers. nih.gov For the analysis of compounds like this compound, various modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. mdpi.com The separation can be optimized by adjusting parameters such as the buffer pH, electrolyte concentration, applied voltage, and capillary temperature. nih.gov The use of alkaline borate (B1201080) buffers can be particularly effective, as borate forms complexes with the hydroxyl groups of the glucose moiety, enhancing the resolution between different glycosidic isomers. nih.gov Detection is typically performed using a DAD, which captures the UV absorbance of the p-hydroxybenzoyl group. nih.gov CE can also be coupled with mass spectrometry (CE-MS) for unambiguous structure confirmation. nih.gov
Table 2: Representative Capillary Electrophoresis Conditions for Glycoside Analysis
| Parameter | Typical Conditions | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides the medium for electrophoretic separation. |
| Background Electrolyte (BGE) | 50 mM Sodium borate buffer, pH 9.5 | Controls the electroosmotic flow and interacts with the glycoside for enhanced separation. |
| Applied Voltage | 25 kV | Drives the electrophoretic migration of analytes. mdpi.com |
| Temperature | 25°C | Maintains stable viscosity of the BGE and ensures migration time reproducibility. mdpi.com |
| Injection Mode | Hydrodynamic (e.g., 0.5 psi for 10 s) | Introduces a precise amount of sample into the capillary. mdpi.com |
| Detection | Diode Array Detector (DAD) at ~254 nm | Monitors the analytes as they pass the detection window. |
Enzymatic Transformations and Biocatalytic Roles of 6 O P Hydroxybenzoyl Glucose
Function as a Bifunctional ("Zwitter") Acyl and Glucosyl Donor in Secondary Metabolism
In the biosynthesis of 7-polyacylated anthocyanins, which are responsible for the blue coloration of flowers in species like delphinium (Delphinium grandiflorum), 6-O-(p-Hydroxybenzoyl)glucose acts as a "Zwitter" or bifunctional donor. oup.comnih.gov This means it can donate either its p-hydroxybenzoyl group (an acyl group) or its glucose moiety in enzymatic reactions, a critical feature in the elaborate decoration of anthocyanin molecules. oup.comnih.gov The synthesis of the complex anthocyanin violdelphin (B137249) in delphinium involves a series of step-by-step enzymatic reactions where two different enzymes utilize pHBG as either an acyl or a glucosyl donor. nih.govresearchgate.net This dual functionality makes pHBG a highly efficient substrate in the generation of molecular diversity in plant secondary metabolites. mdpi.com
Acyl-glucose-dependent anthocyanin glucosyltransferases (AAGTs) are a class of enzymes that utilize acyl-glucoses like pHBG to glycosylate anthocyanins. In delphinium, the 7-O-glucosylation of anthocyanins is catalyzed by an AAGT. nih.gov Specifically, an enzyme designated as DgAA7GT has been identified in Delphinium grandiflorum that shows a preference for pHBG as a donor substrate over other acyl-glucoses. nih.gov This enzyme is responsible for transferring the glucose from pHBG to the 7-position of the anthocyanin core structure. nih.govnih.gov The genes encoding these AAGTs have been isolated, and their function has been confirmed through the characterization of recombinant proteins. nih.govnih.gov These enzymes belong to the glycoside hydrolase family 1 (GH1), which typically contains β-glycosidases, highlighting a fascinating evolutionary adaptation of this enzyme family to perform a transferase reaction. mdpi.comnih.gov
In addition to its role as a glucosyl donor, pHBG also serves as an acyl donor in reactions catalyzed by acyl-glucose-dependent anthocyanin acyltransferases (AA7G-ATs). In the biosynthetic pathway of violdelphin in delphinium, after an initial glucosylation at the 7-position, a p-hydroxybenzoyl group is transferred from pHBG to the newly added glucose moiety. mdpi.com This p-hydroxybenzoylation is catalyzed by an AA7G-AT. mdpi.com This enzymatic step is crucial for the subsequent addition of more glucose and p-hydroxybenzoyl units, leading to the formation of polyacylated anthocyanins that contribute to the blue flower phenotype. oup.comnih.gov The enzymes responsible for these acyl transfer reactions are serine carboxypeptidase-like (SCPL) acyltransferases. mdpi.comfrontiersin.org
Enzyme Kinetics and Substrate Specificity of Modifying Enzymes
The enzymes that utilize this compound exhibit specific kinetic properties and substrate preferences. The acyl-glucose-dependent anthocyanin 7-O-glucosyltransferase (AA7GT) from Delphinium grandiflorum has been characterized, providing insights into its function. While detailed kinetic parameters such as Kₘ and kcat for pHBG are not extensively documented in all studies, the substrate preference of these enzymes has been a key area of investigation.
Research on the recombinant DgAA7GT from delphinium has shown that it has a preference for 1-O-β-d-p-hydroxybenzoyl-glucose (pHBG) as the donor substrate when compared to other acyl-glucoses. nih.gov This specificity ensures the correct building blocks are used for the synthesis of complex anthocyanins. In contrast, a similar enzyme from carnation, DcAA5GT, shows a preference for other acyl-glucose donors like 1-O-β-d-feruloyl-glucose (FG) over vanillyl-glucose (VG). nih.gov
The kinetic analysis of a cyanidin (B77932) 3-O-glucoside 7-O-glucosyltransferase (acyl-glucose) from Delphinium grandiflorum has provided some specific parameters, although with a different acyl-glucose donor. The optimal pH for this enzyme is 6.0, and the optimal temperature is 40°C. uniprot.org
| Enzyme | Source | Optimal pH | Optimal Temperature | Substrate Preference (Donor) |
| DgAA7GT | Delphinium grandiflorum | 6.0 uniprot.org | 40°C uniprot.org | Prefers this compound nih.gov |
| DcAA5GT | Dianthus caryophyllus | 4.5-5.0 researchgate.net | 45°C researchgate.net | Prefers 1-O-β-d-feruloyl-glucose nih.gov |
This table presents data on acyl-glucose-dependent glucosyltransferases, providing a comparative view of their characteristics.
Investigation of Ester Linkage Hydrolysis Mechanisms
The stability and breakdown of this compound are important aspects of its metabolic role. The ester linkage in pHBG can be hydrolyzed by β-glucosidases. nih.gov Investigations into the mechanism of this hydrolysis have provided precise details about which chemical bond is broken.
Characterization of Recombinant Enzymes Involved in pHBG Metabolism
To better understand the function of the enzymes that metabolize this compound, researchers have isolated the corresponding genes and expressed them in heterologous systems to produce recombinant proteins. This approach allows for the detailed characterization of their biochemical properties.
cDNAs encoding acyl-glucose-dependent anthocyanin glucosyltransferases (AAGTs) have been successfully isolated from Delphinium grandiflorum. nih.govnih.gov These cDNAs have been expressed in Escherichia coli to produce recombinant enzymes. nih.gov The resulting recombinant proteins have been shown to exhibit the expected AAGT activity in vitro, confirming their function in the anthocyanin biosynthesis pathway. nih.govnih.gov
The characterization of a recombinant cyanidin 3-O-glucoside 7-O-glucosyltransferase (acyl-glucose) from Delphinium grandiflorum has revealed an optimal pH of 6.0 and an optimal temperature of 40°C for its activity. uniprot.org These enzymes show a high degree of specificity for their substrates. For instance, the AAGT from Agapanthus africanus, the first to be identified in a monocot, displays a strict preference for anthocyanidin 3-O-glycosides as its acceptor substrate. nih.gov The amino acid sequences of these AAGTs show significant similarity to those of glycoside hydrolase family 1 (GH1) proteins, which typically function as β-glycosidases. nih.govnih.gov
| Recombinant Enzyme | Source Organism | Expression System | Optimal pH | Optimal Temperature |
| DgAA7GT | Delphinium grandiflorum | Escherichia coli | 6.0 uniprot.org | 40°C uniprot.org |
| DcAA5GT | Dianthus caryophyllus | Escherichia coli | 4.5-5.0 researchgate.net | 45°C researchgate.net |
| AaAA7GT | Agapanthus africanus | Not specified | Not specified | Not specified |
This table summarizes the characteristics of some of the recombinant enzymes involved in the metabolism of acyl-glucoses.
Structural Modifications and Synthetic Research Involving 6 O P Hydroxybenzoyl Glucose
Semi-Synthetic and Total Synthetic Routes to 6-O-(p-Hydroxybenzoyl)glucose and its Analogs
The synthesis of this compound can be approached through both semi-synthetic and total synthetic strategies, often leveraging enzymatic or chemical methods.
Semi-Synthetic Approaches: A common semi-synthetic route involves the direct esterification of glucose with p-hydroxybenzoic acid. This typically requires protecting the other hydroxyl groups of glucose to ensure regioselectivity at the C-6 position, followed by deprotection. Enzymatic synthesis offers a more direct approach. For instance, various lipases and proteases can catalyze the esterification of glucose with p-hydroxybenzoic acid in non-aqueous solvents, often with high regioselectivity for the primary hydroxyl group at the C-6 position.
Total Synthetic and Biosynthetic Routes: From a biosynthetic perspective, the precursor, p-hydroxybenzoic acid, can be synthesized from glucose through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce p-hydroxybenzoic acid from glucose by redirecting carbon flow into the aromatic amino acid biosynthesis pathway and introducing key enzymes like chorismate lyase. nih.gov This bio-based p-hydroxybenzoic acid can then be used in subsequent chemical or enzymatic steps to synthesize the final glucose ester.
The synthesis of analogs often involves similar strategies, substituting p-hydroxybenzoic acid with other substituted benzoic acids to explore structure-activity relationships. For example, the synthesis of various N-benzoyl amino esters and acids has been achieved through coupling reactions, providing a methodological basis for creating a diverse library of related compounds. scielo.org.mx
| Approach | Method | Key Features | Reference |
|---|---|---|---|
| Semi-Synthesis | Chemical Esterification | Requires protection/deprotection steps for regioselectivity. | General Knowledge |
| Semi-Synthesis | Enzymatic Esterification | High regioselectivity for the C-6 primary hydroxyl group. | General Knowledge |
| Biosynthesis of Precursor | Microbial Fermentation | Production of p-hydroxybenzoic acid from glucose using engineered E. coli. | nih.gov |
Design and Preparation of Structural Derivatives for Mechanistic Studies
The design and synthesis of structural derivatives of this compound are critical for probing its interactions with biological targets and understanding its mechanism of action. These studies often focus on modifying either the glucose core or the p-hydroxybenzoyl moiety to investigate structure-activity relationships (SAR).
Modifications of the Benzoyl Moiety: Derivatives can be created by altering the substitution pattern on the aromatic ring. For instance, analogs with different hydroxyl group positions (e.g., 3,4-dihydroxybenzoyl or 3,5-dihydroxybenzoyl) have been synthesized to study their effects on biological activities such as α-glucosidase inhibition. nih.gov Such studies have revealed that the position and number of phenolic hydroxyl groups can significantly impact inhibitory potency. nih.gov
Modifications of the Glucose Moiety: Changes to the sugar core, such as the synthesis of esters with different monosaccharides or the modification of hydroxyl groups on the glucose ring, can also provide valuable mechanistic insights. For example, the synthesis of sugar fatty acid esters based on various monosaccharides has been explored to evaluate their physicochemical properties and biological activities. frontiersin.orgresearchgate.net
Photoactivatable Analogs: For identifying specific protein targets, photoactivatable analogs can be synthesized. For instance, a benzophenone-containing derivative of glucose-6-phosphate has been prepared to photoaffinity label proteins in biological membranes, a technique that could be adapted for this compound to identify its binding partners. nih.gov
| Modification Strategy | Purpose | Example | Reference |
|---|---|---|---|
| Altering Benzoyl Substituents | Investigate SAR for enzyme inhibition. | Synthesis of 3',4'- and 3',5'-dihydroxybenzoyl analogs. | nih.gov |
| Varying the Sugar Core | Explore the influence of the carbohydrate on activity. | Preparation of fatty acid esters of different monosaccharides. | frontiersin.orgresearchgate.net |
| Introduction of Photoactivatable Groups | Identify biological binding partners. | Synthesis of a benzophenone (B1666685) derivative of glucose-6-phosphate. | nih.gov |
Elucidation of Novel Naturally Occurring Conjugates and Glycosides Incorporating the p-Hydroxybenzoyl-Glucose Moiety
Research has uncovered a variety of naturally occurring molecules where the p-hydroxybenzoyl-glucose unit is a key structural component. These findings highlight its role as a building block in the biosynthesis of more complex natural products.
Polyacylated Anthocyanins: In the flowers of Delphinium (larkspur), p-hydroxybenzoyl-glucose acts as a "zwitter donor" in the biosynthesis of complex polyacylated anthocyanins like violdelphin (B137249) and cyanodelphin. nih.govoup.comoup.com It serves as both an acyl and a glucosyl donor in a series of enzymatic reactions that build up the intricate polyacyl chains attached to the anthocyanin core, which are responsible for the blue color of the flowers. nih.govoup.comoup.com The biosynthesis involves specific glucosyltransferases that synthesize p-hydroxybenzoyl-glucose, which is then utilized by other acyltransferases and glucosyltransferases. oup.comfrontiersin.org
p-Hydroxybenzoylated Lignins: The p-hydroxybenzoyl moiety is also found ester-linked to the lignin (B12514952) polymer in the cell walls of certain plants, such as poplar. nih.gov This suggests that monolignols acylated with a p-hydroxybenzoyl group, likely derived from a p-hydroxybenzoyl-glucose precursor, participate in the process of lignification.
Other Natural Glycosides: The isolation of various glycosides from medicinal plants has also revealed the presence of the p-hydroxybenzoyl-glucose structure. For example, 1-O-(p-Hydroxybenzoyl)-beta-D-glucopyranose has been reported in plants such as Rhodiola sacra and Crocus sativus. nih.gov Furthermore, phytochemical investigations of various plants, such as Alpinia officinarum (galangal), have led to the isolation of numerous novel glycosides, some of which are structurally related to p-hydroxybenzoyl-glucose. nih.gov
| Compound Class | Specific Example | Source Organism | Role/Significance | Reference |
|---|---|---|---|---|
| Polyacylated Anthocyanins | Violdelphin, Cyanodelphin | Delphinium grandiflorum | p-Hydroxybenzoyl-glucose acts as a zwitter donor in biosynthesis, contributing to flower color. | nih.govoup.comoup.com |
| p-Hydroxybenzoylated Lignins | - | Poplar (Populus sp.) | Incorporated into the lignin polymer, suggesting a role for acylated monolignols in lignification. | nih.gov |
| Simple Glycosides | 1-O-(p-Hydroxybenzoyl)-beta-D-glucopyranose | Rhodiola sacra, Crocus sativus | A naturally occurring plant metabolite. | nih.gov |
Mechanistic Investigations of Biological Activities in Cellular and Biochemical Models
Contribution to Anthocyanin Polyacylation and Plant Pigmentation
The compound 6-O-(p-Hydroxybenzoyl)glucose, also referred to as p-hydroxybenzoyl-glucose (pHBG), is a critical intermediate in the biosynthesis of polyacylated anthocyanins, which are responsible for the blue and violet hues in the flowers of various plant species. In delphiniums (Delphinium grandiflorum), for instance, blue flower coloration is derived from complex 7-polyacylated anthocyanins such as violdelphin (B137249) and cyanodelphin. globalresearchonline.netsemanticscholar.org The polyacyl moiety of these pigments is composed of glucose and p-hydroxybenzoic acid (pHBA), with this compound playing a central role. globalresearchonline.net
Research has revealed that this compound acts as a bifunctional, or "zwitter," donor molecule in the enzymatic reactions that extend the acyl chain at the 7-position of the anthocyanin core. semanticscholar.orgnih.govresearchgate.net It serves as the donor for both the p-hydroxybenzoyl group (acylation) and the glucose group (glucosylation) in a stepwise process catalyzed by specific acyl-glucose-dependent acyltransferases and glucosyltransferases. semanticscholar.orgnih.gov This elaborate modification process, known as polyacylation, is essential for producing the stable, blue pigments seen in plants like delphinium, Canterbury bells, and Chinese bellflower. globalresearchonline.net
The acylation of anthocyanins with aromatic acid derivatives like p-hydroxybenzoic acid is a key strategy employed by plants to stabilize the pigment structure and modulate its color. Polyacylated anthocyanins are notably more stable in neutral or weakly acidic aqueous solutions compared to their non-acylated counterparts, which rapidly convert to a colorless form under such conditions. nih.gov This enhanced stability is attributed to a phenomenon known as intramolecular co-pigmentation. nih.gov
This mechanism involves the hydrophobic interaction between the aromatic acyl groups (the p-hydroxybenzoyl moiety) and the anthocyanidin chromophore. nih.gov The acyl groups fold over and "stack" against the planar chromophore, forming a protective, sandwich-like conformation. nih.gov This stacking shields the electron-deficient flavylium (B80283) cation of the chromophore from nucleophilic attack by water molecules, a primary route of degradation. nih.govmdpi.com This protective effect not only increases the half-life of the pigment but also induces a bathochromic shift in its maximum absorption wavelength, causing the color to change from red-purple towards a more violet or blue hue. globalresearchonline.net The number and arrangement of these acyl groups directly influence the degree of stabilization and the final color expressed in the flower petals. researchgate.net
Studies on mutant cultivars of Delphinium grandiflorum have provided direct evidence for the role of this compound in flower pigmentation. While wild-type delphiniums with blue flowers accumulate 7-polyacylated anthocyanins, several mutant cultivars have been identified that produce mauve-colored sepals. nih.gov Chemical analysis of these mauve mutants reveals that they accumulate the simple, non-acylated anthocyanin delphinidin (B77816) 3-O-rutinoside and lack the complex polyacylated pigments. nih.gov
Further investigation into the biochemical pathways of these mutants showed a significant reduction or complete absence of this compound. nih.gov This deficiency was traced back to the expression of the gene encoding UDP-glucose-dependent pHBA glucosyltransferase (pHBAGT), the enzyme responsible for synthesizing this compound from UDP-glucose and p-hydroxybenzoic acid. nih.gov Mutant cultivars exhibited very low expression of the DgpHBAGT gene, leading to a failure to produce the necessary this compound donor molecule for the subsequent polyacylation steps. nih.gov These findings confirm that the synthesis of this compound is a critical genetic and biochemical checkpoint for the production of blue pigments in delphinium. nih.gov
| Cultivar Type | Flower Phenotype | Primary Anthocyanin Content | This compound (pHBG) Accumulation | DgpHBAGT Gene Expression |
|---|---|---|---|---|
| Wild-Type D. grandiflorum | Blue | 7-Polyacylated Anthocyanins (Violdelphin, Cyanodelphin) | High | Normal |
| Mutant Cultivars | Mauve | Delphinidin 3-O-rutinoside (Non-acylated) | Significantly Reduced / Undetectable | Very Low |
Antioxidant Activity Research
Phenolic glycosides, the class of compounds to which this compound belongs, are recognized for their antioxidant properties, which are largely conferred by their phenolic structural components. These compounds can act as free radical scavengers and have been investigated for their potential to mitigate oxidative stress.
Research has confirmed the antioxidant capabilities of this compound, identified in studies as p-hydroxybenzoic acid β-d-glucosyl ester. In bioactivity-guided fractionation studies of extracts from Pyracantha angustifolia, this compound was shown to exhibit potent free radical-scavenging activity. Specifically, it demonstrated strong scavenging effects in both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which are common in vitro methods for evaluating antioxidant potential.
The antioxidant activity of a phenolic compound is intrinsically linked to its chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. When comparing this compound to related compounds, several structure-activity relationships become apparent.
The aglycone of this compound, p-hydroxybenzoic acid, possesses a single hydroxyl group and generally exhibits lower antioxidant capacity compared to dihydroxy or trihydroxy benzoic acids like protocatechuic acid or gallic acid. globalresearchonline.net The addition of a glucose moiety, as in this compound, can also influence antioxidant activity. Glycosylation can sometimes decrease the radical scavenging potential compared to the free aglycone by masking a phenolic hydroxyl group or by altering the molecule's steric properties and hydrogen-donating ability. Therefore, while this compound possesses notable antioxidant activity, its potency is expected to be less than that of phenolic glycosides derived from more extensively hydroxylated aglycones, such as gallic acid.
| Compound | Structural Features | Relative Antioxidant Potential |
|---|---|---|
| p-Hydroxybenzoic acid | Aglycone; single hydroxyl group | Low to Moderate |
| This compound | Glycoside of p-hydroxybenzoic acid | Moderate; Confirmed DPPH/ABTS scavenging |
| Protocatechuic acid | Aglycone; two hydroxyl groups (ortho-dihydroxy) | High |
| Gallic acid | Aglycone; three hydroxyl groups | Very High globalresearchonline.net |
Enzyme Modulatory Research
In addition to its role in plant biochemistry and its antioxidant properties, this compound is also a substrate for certain enzymes, demonstrating a clear interaction and modulation of enzymatic activity. Research has focused on its hydrolysis by β-glucosidases, enzymes that cleave glycosidic bonds.
A study investigating the hydrolysis of chemically synthesized this compound found that its β-glucosyl ester linkage can be cleaved by specific β-glucosidases. The study revealed that β-glucosidases from sources such as Caldocellum saccharolyticum, Clavibacter michiganense, and Flavobacterium johnsonae were capable of hydrolyzing the compound. In contrast, the β-glucosidase from Aspergillus niger was significantly less effective at cleaving the glucosyl ester linkage. Kinetic analysis using the C. saccharolyticum enzyme showed that the hydrolysis of this compound was competitive with that of p-nitrophenyl β-glucoside, indicating that both the glucosyl ester and a standard glucoside substrate are processed at the same active site. This demonstrates that this compound can act as a specific substrate, and its breakdown is modulated by the origin and specificity of the β-glucosidase enzyme.
| Enzyme Source | Hydrolytic Activity on this compound |
|---|---|
| Caldocellum saccharolyticum | Yes |
| Clavibacter michiganense | Yes |
| Flavobacterium johnsonae | Yes |
| Aspergillus niger | Very Weak |
In Vitro α-Glucosidase Inhibitory Mechanisms
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides like glucose. nih.govscielo.br The inhibition of this enzyme is a critical therapeutic strategy for managing postprandial hyperglycemia, a primary concern in type 2 diabetes, as it delays glucose absorption from the gut. scielo.brnih.govplos.orgnih.gov While direct kinetic studies on this compound are not available in the cited literature, the inhibitory mechanisms of various compounds against α-glucosidase have been extensively characterized and can be categorized into several types.
Kinetic analyses, typically employing Lineweaver-Burk plots, are used to determine the mode of enzyme inhibition. researchgate.netnih.gov These modes include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the Michaelis constant (Km) but does not affect the maximum velocity (Vmax). Acarbose, a widely used antidiabetic drug, is a known competitive inhibitor. plos.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. In this case, Vmax is lowered, but Km remains unchanged. researchgate.net
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition lowers both Vmax and Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. nih.govnih.gov
Studies on various natural and synthetic compounds have revealed these different modes of action. For example, certain flavonoid derivatives have been identified as potent α-glucosidase inhibitors, with kinetic studies revealing their specific inhibitory mechanisms. researchgate.netua.pt Similarly, novel synthetic molecules like 4-hydroxyquinolinone-hydrazones have been shown to act as competitive inhibitors of the enzyme. nih.gov The specific mechanism of any potential inhibitor, including this compound, would require dedicated enzymatic assays to elucidate its kinetic profile.
In Vitro Alkaline Phosphatase Inhibition Studies
Alkaline phosphatase (ALP) is a metalloenzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at an alkaline pH and is involved in numerous physiological processes. nih.govnih.gov The inhibition of ALP is a growing area of research for its therapeutic potential in various disorders. nih.gov Inhibitors of ALP can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. patsnap.com
Although specific studies on the inhibition of alkaline phosphatase by this compound were not identified, research on glucose itself provides relevant mechanistic insights. Studies have shown that glucose can inhibit ALP activity through a process of non-enzymatic glycosylation. nih.gov This process involves an initial, reversible reaction where glucose forms a labile aldimine (Schiff base) with the enzyme. nih.gov Over time, this can rearrange to form a more stable, irreversible ketoamine product, leading to a loss of enzymatic activity. nih.gov Given that this compound is a glucose derivative, it is plausible that it could interact with ALP in a similar manner, though the presence of the p-hydroxybenzoyl group would likely influence its binding and inhibitory potential.
Other compounds, such as thiazole (B1198619) derivatives, have been investigated as potent ALP inhibitors, with molecular docking studies helping to elucidate their binding modes within the enzyme's active site. nih.gov Kinetic studies are essential to fully characterize the nature of inhibition, as demonstrated by the use of Lineweaver-Burk plots to determine whether an inhibitor alters the enzyme's Km, Vmax, or both. researchgate.net
Investigation of Cellular Bioactivity in Model Systems
Studies on Glucose Uptake Stimulation in Differentiated Adipocyte Cell Lines
Differentiated adipocyte cell lines, particularly 3T3-L1 cells, are a widely used in vitro model to study glucose metabolism and the effects of various compounds on glucose uptake. nih.govnih.govnih.gov The primary mechanism for glucose entry into these cells is facilitated by glucose transporters (GLUTs), with GLUT4 being the major insulin-responsive isoform. oamjms.eu In the basal state, GLUT4 is located in intracellular vesicles; upon insulin (B600854) stimulation, it translocates to the plasma membrane to facilitate glucose transport into the cell. koreascience.kr
While no studies were found that specifically investigate the effect of this compound on this process, research on other natural compounds has illuminated the key pathways involved. The stimulation of glucose uptake is often mediated through the activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway and the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway. koreascience.krkoreascience.kr For example, compounds like lupeol (B1675499) and 2,7-phloroglucinol-6,6-bieckol have been shown to enhance glucose uptake in 3T3-L1 adipocytes by promoting GLUT4 translocation through the activation of these very pathways. koreascience.krkoreascience.kr
The experimental assessment of glucose uptake typically involves measuring the uptake of a radiolabeled glucose analog, such as 2-deoxyglucose, in cultured adipocytes. koreascience.krmdpi.com An increase in uptake following treatment with a compound indicates a potential insulin-sensitizing or insulin-mimetic effect. koreascience.krmdpi.com
Mechanistic Aspects of Antibacterial Activity of Related p-Hydroxybenzoyl Derivatives in Bacterial Culture
The antibacterial properties of p-hydroxybenzoic acid derivatives, particularly its esters known as parabens, are well-documented. globalresearchonline.net The mechanism of their antibacterial action, while not fully elucidated, is believed to be multifaceted. A primary proposed mechanism involves the disruption of bacterial cell membrane integrity and function. researchgate.net This impairment can lead to the leakage of essential intracellular components, such as proteins and nucleic acids, ultimately resulting in cell death. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern the antibacterial potency of these derivatives. Lipophilicity is a critical factor; an increase in hydrophobicity, often achieved by elongating the alkyl chain of the ester group, generally enhances antibacterial activity by facilitating better penetration into the bacterial cell membrane. mdpi.comnih.gov For example, studies on a series of hydroxybenzoate-co-lactide polymers showed that greater hydrophobicity at certain positions on the aromatic ring resulted in significantly greater activity against Staphylococcus aureus. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of p-Hydroxybenzoyl Derivatives Against Various Bacteria
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | mdpi.com |
| ProcumGastrodin A | Staphylococcus aureus | 50 | mdpi.com |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |
| 4-O-benzyl, 6-heptyl hydroxybenzoate polymer | Staphylococcus aureus | 31.3 | nih.gov |
| 4-O-benzyl, 6-heptyl hydroxybenzoate (monomer) | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 | nih.gov |
Future Research Directions and Academic Translational Perspectives
Exploration of Undiscovered Natural Sources and Metabolic Diversity
The known occurrence of 6-O-(p-Hydroxybenzoyl)glucose (pHBG) is primarily linked to its role as a key precursor in the biosynthesis of complex blue pigments in delphinium flowers (Delphinium grandiflorum). nih.govnih.gov In this context, it serves as a bifunctional or "Zwitter" donor, providing either the glucosyl or the p-hydroxybenzoyl moiety for the 7-polyacylation of anthocyanins. nih.govoup.comoup.com Future research should aim to broaden our understanding of its distribution in the plant kingdom.
A systematic exploration of species within the Ranunculaceae family (to which Delphinium belongs) and other plant families known for producing acylated anthocyanins could reveal novel sources of pHBG. Furthermore, large-scale, untargeted metabolomic analyses of diverse plant species collections can serve as a powerful screening tool. nih.govoup.commdpi.com By comparing metabolic profiles, researchers can identify chemotaxonomic markers and pinpoint new species that synthesize this compound, potentially uncovering novel metabolic pathways and physiological roles beyond pigmentation. mdpi.comnih.gov Investigating the metabolic diversity associated with pHBG in different species will provide insights into its evolutionary significance and its various ecological functions.
Advanced Enzymatic Engineering for Enhanced Biosynthesis and Novel Product Generation
The biosynthesis of pHBG in delphiniums is catalyzed by a specific UDP-glucose-dependent p-hydroxybenzoic acid glucosyltransferase (pHBAGT). nih.gov This enzyme represents a prime target for advanced enzymatic engineering. Future research can focus on modifying DgpHBAGT and related acyltransferases to enhance the production of pHBG and generate novel compounds.
Key research avenues include:
Directed Evolution: Applying techniques like error-prone PCR and DNA shuffling to the DgpHBAGT gene to create enzyme variants with improved catalytic efficiency (kcat/Km), enhanced stability, or altered substrate specificity. This could enable the use of alternative phenolic acid substrates to generate a library of novel acylated glucose esters.
Rational Protein Design: Using computational modeling and site-directed mutagenesis to modify the active site of DgpHBAGT and other related BAHD-family acyltransferases. nih.govosti.gov This precision engineering could broaden the enzyme's acceptor or donor substrate range, facilitating the synthesis of new bioactive molecules. nih.gov
Enzymatic Synthesis: Utilizing engineered transglucosidases or lipases in vitro to catalyze the one-step synthesis of pHBG and other phenolic acid glucosyl esters, offering a biocatalytic alternative to chemical synthesis for testing bioactivities. nih.govmdpi.com
These approaches could lead to the development of robust biocatalysts for the sustainable production of pHBG and a variety of structurally related compounds with potential applications in pharmacology and materials science.
Integration of Advanced Spectroscopic, Proteomic, and Metabolomic Approaches for Deeper Mechanistic Insights
To fully understand the in planta role and regulation of this compound, an integrated 'omics' approach is essential. Combining advanced analytical techniques will provide a comprehensive view of the metabolic network surrounding this compound. bohrium.com
Proteomics: Shotgun proteomics can be used to identify and quantify the entire suite of proteins expressed in pHBG-producing tissues, such as delphinium petals. mdpi.comnih.gov This would allow researchers to correlate the expression levels of biosynthetic enzymes, regulatory proteins (like transcription factors), and transporters with the accumulation of pHBG, providing a deeper understanding of how its production is controlled. creative-proteomics.comresearchgate.net
Metabolomics: Spatially resolved metabolomics, using techniques like UPLC-Triple-TOF-MS, can map the distribution and concentration of pHBG, its precursors (e.g., p-hydroxybenzoic acid), and its downstream products (e.g., acylated anthocyanins) within plant tissues and even at the subcellular level. mdpi.comresearchgate.netresearchgate.net This can reveal metabolic channeling and help elucidate the compound's physiological function. nih.gov
Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of novel pHBG-related metabolites discovered through metabolomic screening. nih.gov In situ spectroscopy could also be developed to monitor the biosynthesis of these compounds in living cells in real-time.
Integrating these datasets will allow for the construction of detailed models of plant specialized metabolism, revealing the intricate regulatory networks that govern the biosynthesis and function of pHBG. mdpi.com
Development of Biochemical Probes and Research Tools for in planta and in vitro Studies
A significant challenge in studying plant metabolites like pHBG is visualizing their dynamic behavior—synthesis, transport, and localization—within living cells. The development of specific biochemical probes and research tools would overcome this limitation and provide powerful new ways to investigate its function.
Future research should focus on:
Fluorescent Analogs: Designing and synthesizing analogs of pHBG that incorporate a fluorescent tag (fluorophore). This could be achieved by modifying the p-hydroxybenzoyl moiety. Such probes would allow for real-time imaging of pHBG uptake, transport between cellular compartments (e.g., from the cytoplasm to the vacuole), and sequestration in plant cells using advanced microscopy techniques.
Affinity-Based Probes: Developing probes for activity-based protein profiling to identify and characterize unknown enzymes that bind to or metabolize pHBG. This could lead to the discovery of novel downstream pathways or regulatory proteins.
Immunological Tools: Generating highly specific monoclonal or polyclonal antibodies that recognize the this compound structure. These antibodies could be used to develop sensitive and specific detection methods like enzyme-linked immunosorbent assays (ELISA) for high-throughput screening of plant extracts or for immunolocalization studies to pinpoint its precise location in tissues and cells.
These tools would be instrumental for in planta functional studies and for screening engineered microbes for high-level production.
Synergistic Research with Systems Biology and Synthetic Biology Frameworks
The ultimate goal of understanding the pHBG biosynthetic pathway is to harness it for controlled and sustainable production. Systems biology and synthetic biology provide the frameworks to achieve this by moving from pathway discovery to rational engineering in heterologous hosts. nih.govnih.gov
A synergistic approach would involve:
Systems Biology Modeling: Integrating genomic, transcriptomic, proteomic, and metabolomic data to construct a comprehensive metabolic model of the specialized pathways in a source organism like Delphinium. bohrium.com This model would identify potential bottlenecks, regulatory control points, and competing metabolic pathways, guiding engineering efforts.
Pathway Reconstruction in a Microbial Chassis: Utilizing synthetic biology tools to transfer the minimal set of genes required for pHBG production into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. morressier.comresearchgate.net This would involve engineering the host to efficiently produce the precursor p-hydroxybenzoic acid from a simple carbon source like glucose, and then expressing the identified DgpHBAGT enzyme to complete the synthesis. researchgate.netnih.gov
Optimization and Scale-Up: Employing metabolic engineering strategies to optimize the flux of carbon towards pHBG production in the microbial host. nih.gov This includes upregulating pathway genes, knocking out competing pathways, and optimizing fermentation conditions to achieve high-titer, scalable production of the target compound, independent of the original plant source. researchgate.net
This integrated approach represents a powerful strategy for transforming our knowledge of a plant natural product into a sustainable biomanufacturing platform. oup.com
Table of Mentioned Enzymes
| Enzyme Name | Abbreviation | Function |
| p-Hydroxybenzoic Acid Glucosyltransferase | pHBAGT | Catalyzes the transfer of a glucose moiety from UDP-glucose to p-hydroxybenzoic acid to form this compound. nih.gov |
| Acyl-Glucose-Dependent Anthocyanin Glucosyltransferase | AAGT | Utilizes this compound as a glucose donor to glycosylate anthocyanins. nih.gov |
| BAHD-family Acyltransferases | BAHD-AT | A family of enzymes that catalyze the transfer of acyl groups. Specific members use this compound as an acyl donor. nih.govosti.gov |
| UDP-glucose-dependent Glycosyltransferases | UGT | A large family of enzymes that transfer glucose from an activated sugar donor (UDP-glucose) to an acceptor molecule. nih.govebi.ac.uk |
| Chorismate Lyase | - | An enzyme used in engineered microbes to convert chorismic acid into p-hydroxybenzoic acid, a precursor for pHBG synthesis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
